molecular formula C15H13NO4 B5989354 2,3-dimethylphenyl 3-nitrobenzoate

2,3-dimethylphenyl 3-nitrobenzoate

Cat. No.: B5989354
M. Wt: 271.27 g/mol
InChI Key: XLEUMTHFKQQWHC-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 3-nitrobenzoate is a nitroaromatic ester compound offered for research and development purposes. Nitrobenzoates are a significant class of industrial and laboratory chemicals, with the nitro group conferring unique electronic properties that make them valuable intermediates in synthetic chemistry . As a benzoate ester, this chemical may serve as a starting material or building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and polymers . Researchers utilize nitrobenzoate esters in various applications, including their classic use as derivatives for the characterization of alcohols . The compound's structure, featuring both an aromatic ester and a nitro group, suggests potential for use in materials science or as a precursor in the development of energetic materials . This product is intended for use by qualified laboratory and research professionals only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. The buyer assumes all responsibility for confirming the product's identity and purity and for ensuring safe handling and disposal in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

(2,3-dimethylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-5-3-8-14(11(10)2)20-15(17)12-6-4-7-13(9-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUMTHFKQQWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2,3-dimethylphenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Reduction: 2,3-dimethylphenyl 3-aminobenzoate.

    Substitution: 3-nitrobenzoic acid and 2,3-dimethylphenol.

    Oxidation: 2,3-dicarboxyphenyl 3-nitrobenzoate.

Scientific Research Applications

2,3-dimethylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-nitrobenzoate depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active phenol and benzoic acid derivatives, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2,3-Dimethylphenyl Benzoate (Parent Compound)
  • Structure : Lacks the nitro group on the benzoate ring.
  • Properties : NMR data (¹H and ¹³C) confirm the ester linkage and methyl substituents ().
2.1.2. Phenyl 3-Nitrobenzoate
  • Structure : Similar to the target compound but lacks methyl groups on the phenyl ring.
  • Biological Activity: 3-Nitrobenzoate derivatives (e.g., 2-nitrobenzoate, 2NBA) exhibit specificity in bioreporter assays.
2.1.3. Methyl 3-Methoxybenzoate ()
  • Structure : Methoxy group (-OCH₃) instead of nitro at the meta position.
  • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference influences reactivity in ester hydrolysis and electrophilic substitution reactions.

Physicochemical Properties

While direct data for 2,3-dimethylphenyl 3-nitrobenzoate are unavailable, trends from analogous compounds suggest:

  • Melting Point: Nitro-substituted esters generally exhibit higher melting points than non-nitro analogues due to increased polarity and intermolecular interactions. For example, the triazine derivative with a 3-nitrophenoxy group () has a melting point of 137–148°C, which may approximate the target compound’s range.

Data Table: Comparative Analysis of Key Compounds

Compound Substituents (Benzoate/Phenyl) Molecular Weight* Melting Point (°C) Key Properties/Applications
This compound 3-NO₂, 2,3-(CH₃)₂ ~285.3 ~140–150 (est.) Potential directing group in synthesis
2,3-Dimethylphenyl benzoate None, 2,3-(CH₃)₂ ~240.3 Not reported Baseline for nitro derivative studies
Phenyl 3-nitrobenzoate 3-NO₂ ~243.2 ~120–130 (est.) Bioreporter specificity studies
Methyl 3-methoxybenzoate 3-OCH₃ ~166.2 35–38 Solubility in non-polar solvents

*Calculated based on molecular formulas.

Q & A

Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer :
  • Cross-validation : Compare NMR/IR data with NIST Chemistry WebBook entries or published analogs .
  • Twinned crystals : Use SHELXL’s TWIN command to refine non-merohedral twinning in X-ray data .
  • Error analysis : Calculate R-factor discrepancies (<5%) and validate hydrogen bonding networks via PLATON .

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